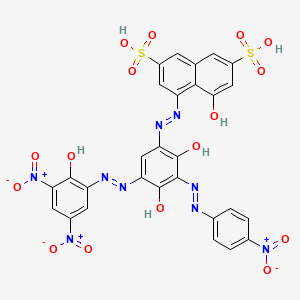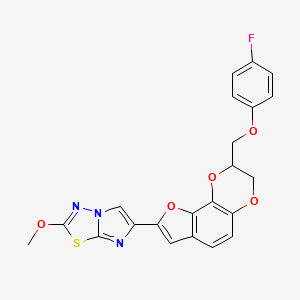
Dhfr-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhfr-IN-17 is a compound known for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme that plays a critical role in the folate pathway. This enzyme is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound can interfere with DNA synthesis, making it a valuable compound in the treatment of various diseases, including cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dhfr-IN-17 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of heterocyclic compounds, which are then modified through a series of chemical reactions to produce the final compound . The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Dhfr-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory effects on DHFR.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which may have enhanced or altered biological activity .
Scientific Research Applications
Dhfr-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, it is used to investigate the role of DHFR in cellular metabolism and growth . In medicine, this compound is explored for its potential as an anticancer and antimicrobial agent . In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .
Mechanism of Action
Dhfr-IN-17 exerts its effects by binding to the active site of DHFR, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate pathway . As a result, the synthesis of nucleotides is disrupted, leading to impaired DNA synthesis and cell proliferation . The molecular targets and pathways involved in this mechanism include the folate pathway and the nucleotide synthesis pathway .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dhfr-IN-17 include methotrexate, trimethoprim, and pyrimethamine . These compounds also inhibit DHFR and are used in the treatment of various diseases .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure, which may confer specific advantages in terms of potency, selectivity, and pharmacokinetic properties . This uniqueness makes this compound a valuable compound for further research and development .
Properties
Molecular Formula |
C17H21IN4O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-[4-(cyclopropylmethoxy)-5-iodo-2-propan-2-ylphenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H21IN4O2/c1-9(2)11-5-14(23-8-10-3-4-10)12(18)6-13(11)24-15-7-21-17(20)22-16(15)19/h5-7,9-10H,3-4,8H2,1-2H3,(H4,19,20,21,22) |
InChI Key |
OOZZEXUFFLIQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)



![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)




